molecular formula C29H42O8 B3343211 Strobosid [German] CAS No. 510-59-8

Strobosid [German]

Cat. No.: B3343211
CAS No.: 510-59-8
M. Wt: 518.6 g/mol
InChI Key: GHONGAPOMUIQRP-UHFFFAOYSA-N
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Description

"Strobosid [German]" is a compound whose pharmacological or chemical identity remains unspecified in the provided evidence. Compounds with similar suffixes (e.g., cardiac glycosides like digoxin) often exhibit therapeutic effects on cellular ion channels or enzymatic pathways . Rigorous evaluation of such compounds typically requires adherence to international clinical and analytical standards, such as CONSORT for clinical trials or STROBE for observational studies, as mandated in German pharmaceutical benefit assessments .

Properties

IUPAC Name

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O8/c1-16-26(33)23(31)13-25(36-16)37-19-5-9-28(15-30)18(12-19)3-4-22-21(28)6-8-27(2)20(7-10-29(22,27)34)17-11-24(32)35-14-17/h11,15-16,18-23,25-26,31,33-34H,3-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONGAPOMUIQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965280
Record name 3-[(2,6-Dideoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-59-8
Record name Stroboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Strobosid [German] would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Strobosid [German] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary depending on the desired outcome. Common reagents for oxidation reactions might include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions might use reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions could involve a variety of nucleophiles or electrophiles, depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of Strobosid [German] might produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions would result in the formation of new compounds with different functional groups.

Scientific Research Applications

Strobosid [German] has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Medicine: Research into the potential therapeutic uses of Strobosid [German] could explore its efficacy in treating certain medical conditions or its role as a drug candidate.

    Industry: The compound could be used in industrial processes, such as the production of specialized materials or as a component in chemical manufacturing.

Mechanism of Action

The mechanism of action of Strobosid [German] involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it might interact with enzymes or receptors to exert its effects. Understanding the detailed mechanism of action would require further research and experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

While direct data on "Strobosid [German]" is absent, comparisons can be framed using methodological principles from the evidence:

Table 1: Hypothetical Comparison Framework

Compound Structural Class Primary Function Key Studies Efficacy Metrics
Strobosid [German] Glycoside (assumed) Ion channel modulation RCTs (hypothetical) EC50, bioavailability
Digoxin Cardiac glycoside Na+/K+ ATPase inhibition Meta-analyses Serum concentration
Quercetin-3-glucoside Flavonoid glycoside Antioxidant, anti-inflammatory In vitro assays IC50, radical scavenging


Key Findings :

Structural Similarities: Glycosides like digoxin and flavonoid derivatives (e.g., quercetin-3-glucoside) share a sugar moiety linked to an aglycone, which influences solubility and target binding .

Functional Overlap : Cardiac glycosides (e.g., digoxin) and hypothetical ion channel modulators like Strobosid may target similar pathways but differ in specificity and side-effect profiles .

Research Design : German regulatory frameworks emphasize direct comparative trials (e.g., head-to-head RCTs) to minimize selection bias, a requirement that would apply to Strobosid’s evaluation .

Methodological Considerations
  • Data Precision : As per analytical chemistry standards, comparative studies must validate metrics like EC50 (half-maximal effective concentration) and bioavailability using high-resolution spectrometry or HPLC .
  • Literature Synthesis : Systematic reviews for Strobosid would require searches in MEDLINE, EMBASE, and Cochrane, with strict inclusion criteria for clinical endpoints .
  • Limitations : Indirect comparisons (e.g., via in silico modeling) may lack reliability without in vivo validation, a recurring issue in pharmacological studies .

Q & A

Q. How can multi-omics data be integrated to elucidate Strobosid’s systemic effects?

  • Methodological Answer : Perform transcriptomics (RNA-seq) and metabolomics (LC-MS) on treated cell lines, linking differentially expressed genes to metabolite flux via pathway analysis (e.g., KEGG). Use network pharmacology tools (e.g., Cytoscape) to identify hub targets. Deposit multi-omics datasets in FAIR-aligned repositories like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strobosid [German]
Reactant of Route 2
Strobosid [German]

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